molecular formula C18H21BrO3 B5226807 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene

Cat. No. B5226807
M. Wt: 365.3 g/mol
InChI Key: LMENIPREGSIREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene, also known as Bromo-PEG-DMB, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene is not fully understood. However, it is believed that this compound can react with various functional groups such as amines, thiols, and carboxylic acids. This reaction results in the formation of a covalent bond between the compound and the biomolecule.
Biochemical and Physiological Effects:
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it is important to note that the effects of this compound may vary depending on the specific application and concentration used.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene in lab experiments is its ability to selectively react with various functional groups. This compound can be used to modify biomolecules without affecting their structure or function. However, one of the limitations of using this compound is its relatively high cost compared to other bioconjugation reagents.

Future Directions

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene has several potential future directions in scientific research. One of the future directions is the development of new PEGylation methods using this compound. Another future direction is the use of this compound in the development of new diagnostic tools and drug delivery systems. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields of science.

Synthesis Methods

The synthesis of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene involves several steps. The first step is the reaction of 4,5-dimethyl-1,2-dihydroxybenzene with 2-(2-ethoxyphenoxy)acetic acid in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces 2-(2-ethoxyphenoxy)-4,5-dimethylbenzoic acid. The second step involves the reaction of the above intermediate with thionyl chloride to produce 2-(2-ethoxyphenoxy)-4,5-dimethylbenzoyl chloride. Finally, the reaction of 2-(2-ethoxyphenoxy)-4,5-dimethylbenzoyl chloride with sodium bromide in the presence of a catalyst such as copper(I) bromide produces 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene.

Scientific Research Applications

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene has several potential applications in scientific research. One of the major applications is in the field of bioconjugation. This compound can be used to attach various biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This process is known as PEGylation, and it is widely used in drug delivery and diagnostics.

properties

IUPAC Name

1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-12-14(3)13(2)11-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMENIPREGSIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C(=C2)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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